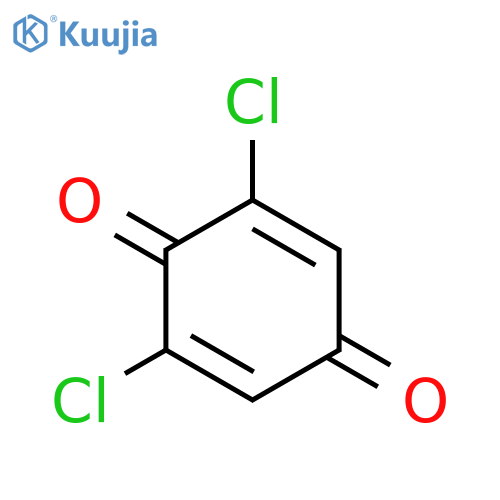

Cas no 697-91-6 (2,6-dichlorocyclohexa-2,5-diene-1,4-dione)

697-91-6 structure

商品名:2,6-dichlorocyclohexa-2,5-diene-1,4-dione

2,6-dichlorocyclohexa-2,5-diene-1,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,6-dichloro-p-benzoquinone

- 2,6-Dichloro-1,4-benzoquinone

- 2,6-dichlorocyclohexa-2,5-diene-1,4-dione

- 2,6-Dichloro-p-quinone

- 2,6-dichlorobenzoquinone

- 2,6-Dichloroquinone

- 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-

- 2,6-Dichloquinone

- p-Quinone, 2,6-dichloro-

- p-BENZOQUINONE, 2,6-DICHLORO-

- 2,6-Dichloro-2,5-cyclohexadiene-1,4-dione

- JCARTGJGWCGSSU-UHFFFAOYSA-N

- NSC6211

- p-Quinone,6-dichloro-

- p-Benzoquinone,6-dic

- A9228

- 2,4-dione, 2,6-dichloro-

- InChI=1/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2

- SY028186

- Q63409002

- NSC-6211

- D0344

- 697-91-6

- 2,6-bis(chloranyl)cyclohexa-2,5-diene-1,4-dione

- DCBQ

- AC-26558

- 2,6-Dichlorobenzo-1,4-quinone

- FT-0655595

- AKOS005146277

- NSC 6211

- H11787

- SCHEMBL57203

- F9995-1273

- EINECS 211-810-0

- MFCD00037159

- WLN: L6V DVJ BG FG

- 2,6-Dichlorobenzo-1,4-quinone #

- Q-101906

- benzoquinone, 2,6-dichloro-

- NS00036953

- DTXSID7061019

- p-Benzoquinone,6-dichloro-

- CHEBI:147298

- 2,6-Dichloro-1,4-benzoquinone, 98%

- 2,6-DICHLORO-PARA-QUINONE

- EN300-216283

- C21103

- CS-0132340

- 2,6-Dichloro-2,5-cyclohexa-diene-1,4-dione

- 2,6-DCBQ

- 2,6-Dichloro-2,5-cyclohexadiene-1,4-dione; 2,6-Dichloro-p-benzoquinone; 2,6-Dichlorobenzoquinone; 2,6-Dichloroquinone; NSC 6211;

- DA-17714

-

- MDL: MFCD00037159

- インチ: 1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

- InChIKey: JCARTGJGWCGSSU-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C(C([H])=C(C1=O)Cl)=O

計算された属性

- せいみつぶんしりょう: 175.94300

- どういたいしつりょう: 175.943185

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 34.1

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 黄粉。

- 密度みつど: 1.5138 (rough estimate)

- ゆうかいてん: 120.0 to 123.0 deg-C

- ふってん: 241.5°C at 760 mmHg

- フラッシュポイント: 98.5°C

- 屈折率: 1.4595 (estimate)

- すいようせい: Insoluble in water. Solubility in methanol (almost transparency).

- PSA: 34.14000

- LogP: 1.38360

- かんど: 空気に敏感である

- ようかいせい: 水に溶けない。

- 最大波長(λmax): 230(H2O)(lit.)

2,6-dichlorocyclohexa-2,5-diene-1,4-dione セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS番号:DK4000000

-

危険物標識:

- リスク用語:R36/37/38

- TSCA:Yes

2,6-dichlorocyclohexa-2,5-diene-1,4-dione 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2,6-dichlorocyclohexa-2,5-diene-1,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216283-0.25g |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione |

697-91-6 | 95% | 0.25g |

$25.0 | 2023-09-16 | |

| Chemenu | CM154194-100g |

2,6-Dichloro-p-benzoquinone |

697-91-6 | 97% | 100g |

$450 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154940-200mg |

2,6-Dichloro-1,4-benzoquinone |

697-91-6 | >98.0% | 200mg |

¥79.00 | 2021-05-24 | |

| eNovation Chemicals LLC | Y1044667-5g |

2,6-DICHLORO-1,4-BENZOQUINONE |

697-91-6 | 95% | 5g |

$115 | 2024-06-07 | |

| Life Chemicals | F9995-1273-0.5g |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione |

697-91-6 | 95% | 0.5g |

$45.0 | 2023-09-05 | |

| Life Chemicals | F9995-1273-1g |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione |

697-91-6 | 95% | 1g |

$50.0 | 2023-09-05 | |

| Life Chemicals | F9995-1273-5g |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione |

697-91-6 | 95% | 5g |

$60.0 | 2023-09-05 | |

| Life Chemicals | F9995-1273-10g |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione |

697-91-6 | 95% | 10g |

$84.0 | 2023-09-05 | |

| Life Chemicals | F9995-1273-2.5g |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione |

697-91-6 | 95% | 2.5g |

$53.0 | 2023-09-05 | |

| Enamine | EN300-216283-1.0g |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione |

697-91-6 | 95% | 1g |

$64.0 | 2023-04-25 |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione 関連文献

-

1. Construction of a photochemical reactor combining a CCD spectrophotometer and a LED radiation sourceMelinda Gombár,éva Józsa,Mihály Braun,Katalin ?sz Photochem. Photobiol. Sci. 2012 11 1592

-

Virág Kiss,Gábor Lehoczki,Katalin ?sz Photochem. Photobiol. Sci. 2017 16 519

-

Adrienn Simon,Csaba Ballai,Gábor Lente,István Fábián New J. Chem. 2011 35 235

-

Hong Zhang,Lina Qiao,Jing He,Na Li,Dongmei Zhang,Kai Yu,Hong You,Jie Jiang RSC Adv. 2019 9 27224

-

éva Józsa,Mihály Purgel,Marianna Bihari,Péter Pál Fehér,Gábor Sustyák,Balázs Várnagy,Virág Kiss,Eszter Ladó,Katalin ?sz New J. Chem. 2014 38 588

697-91-6 (2,6-dichlorocyclohexa-2,5-diene-1,4-dione) 関連製品

- 49654-08-2(4-Hexen-3-one, 1,5-dichloro-, (E)-)

- 401900-36-5(2,5-Cyclohexadiene-1-acetic acid, 3,5-dichloro-1-hydroxy-4-oxo-)

- 32806-76-1(2-Pentenoic acid, 2,3,5,5-tetrachloro-4-oxo-)

- 477883-79-7(2,5-Cyclohexadiene-1,4-dione, 3-bromo-2,5-dichloro-)

- 343569-37-9(2-Cyclobuten-1-one, 3-chloro-)

- 351005-51-1(2,5-Cyclohexadiene-1,4-dione, 3-chloro-2-(1,1-dimethylethyl)-5-methyl-)

- 425382-20-3(3-Hexen-2-one, 4-bromo-3-chloro-, (3E)-)

- 63418-78-0(2,5-Octadien-4-one, 5,6-dichloro-7-hydroxy-2,7-dimethyl-, (E)-)

- 64988-78-9(4-Hexen-3-one, 5,6-dichloro-)

- 61573-96-4(4-Hepten-3-one, 5-chloro-2,6-dimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:697-91-6)2,6-dichlorocyclohexa-2,5-diene-1,4-dione

清らかである:99%

はかる:25g

価格 ($):229.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:697-91-6)2,6-Dichloro-p-benzoquinone

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ